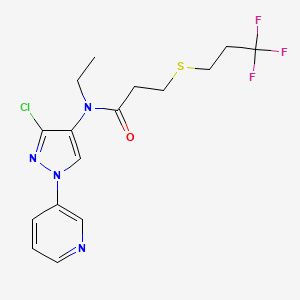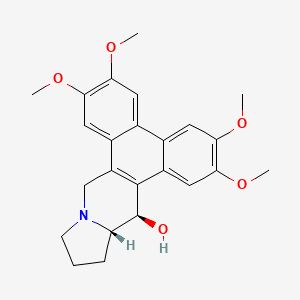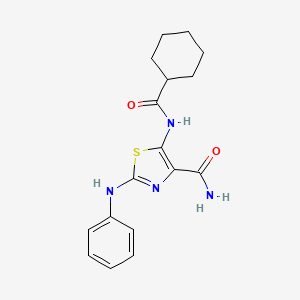
5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide
Vue d'ensemble
Description
The molecule “5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with a phenylamino group at the 2-position and a cyclohexanecarboxamido group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a phenyl ring, and a cyclohexane ring. The carboxamide groups could potentially form hydrogen bonds, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
As an organic compound containing a thiazole ring, this molecule could potentially undergo a variety of chemical reactions. The phenylamino and cyclohexanecarboxamido substituents may also participate in or influence these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole ring, phenyl ring, and cyclohexane ring, as well as the carboxamide groups, would all contribute to its properties .Applications De Recherche Scientifique
Inhibition of PIP5K1C
UNC3230 is a potent and selective inhibitor of PIP5K1C (Phosphatidylinositol-4-phosphate 5-kinase type-1 γ), a lipid kinase that generates phosphatidylinositol-4,5-bisphosphate (PIP 2) in nociceptive dorsal root ganglia (DRG) . The inhibition constant (IC50) for UNC3230 is 41 nM .
Pain Sensitization Research
Pain sensitization is regulated by multiple signaling pathways that are initiated by phospholipase C-mediated hydrolysis of PIP 2 . UNC3230, by inhibiting PIP5K1C, plays a crucial role in the study of pain sensitization .
Reduction of PIP 2 Levels
UNC3230 reduces PIP 2 membrane levels in cultured DRG neurons by 45% at a concentration of 100 nM . This property makes it useful in studies investigating the role of PIP 2 in various cellular processes .
Calcium Signaling Research
UNC3230 significantly reduces calcium signaling in DRG neurons . This makes it a valuable tool in the study of calcium-dependent cellular processes and diseases .
Chronic Pain Research
UNC3230 displays antinociceptive effects in mouse models of chronic pain when administered intrathecally or injected into inflamed hindpaw . This makes it a promising compound for the development of new pain therapies .
Selectivity Research
UNC3230 exhibits selectivity for PIP5K1C over PIP5K1A and the PI 3-kinase family . This selectivity makes it a useful tool in studies aimed at understanding the specific roles of these kinases .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-anilino-5-(cyclohexanecarbonylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c18-14(22)13-16(21-15(23)11-7-3-1-4-8-11)24-17(20-13)19-12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H2,18,22)(H,19,20)(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCNASHHHSKTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclohexanecarboxamido)-2-(phenylamino)thiazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of UNC3230?
A1: UNC3230 is a potent and selective inhibitor of phosphatidylinositol 4-phosphate 5-kinase type 1C (PIP5K1C). [] This enzyme catalyzes the phosphorylation of phosphatidylinositol 4-phosphate [PI(4)P] to generate phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling lipid involved in various cellular processes. [] By inhibiting PIP5K1C, UNC3230 disrupts the production of PIP2, impacting downstream signaling pathways.
Q2: What are the downstream effects of UNC3230 inhibiting PIP5K1C?
A2: Research suggests that UNC3230's inhibition of PIP5K1C can impact several cellular processes:
- Cell Invasion: Cdk5-mediated phosphorylation of PIPKIγ90, another isoform of PIP5K, regulates cell invasion by controlling PIPKIγ90 activity and fibronectin secretion. Inhibiting PIPKIγ activity with UNC3230 could potentially impact this process. []
- Nociceptive Sensitization: Studies have shown that UNC3230 can reduce nociceptive sensitization in animal models of chronic pain, suggesting a potential role in pain management. []
Q3: Is UNC3230 effective against cancer cells with RB1 deficiency?
A3: Research indicates that UNC3230, along with other drugs targeting specific pathways, exhibits synthetic lethality in human cancer cell lines deficient in the RB1 tumor suppressor gene. [] This suggests that UNC3230 could be a potential therapeutic target for cancers with RB1 inactivation.
Q4: How does UNC3230 interact with the Hippo-YAP pathway?
A4: Studies show that PIP5Kγ, another target of UNC3230, regulates the Hippo-YAP pathway. [] PIP5Kγ forms a functional complex with Merlin and LATS1 at the plasma membrane, promoting YAP phosphorylation and inhibiting its activity. UNC3230, by inhibiting PIP5Kγ, could potentially disrupt this complex formation and impact downstream signaling in the Hippo-YAP pathway.
Q5: Are there any high-throughput screening methods available to study UNC3230's activity?
A5: Yes, researchers have developed a novel, high-throughput, microfluidic mobility shift assay to identify inhibitors of PIP5K1C, including UNC3230. [] This assay utilizes fluorescently labeled phosphatidylinositol 4-phosphate as the substrate and recombinant human PIP5K1C, enabling efficient screening and analysis of potential inhibitors.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



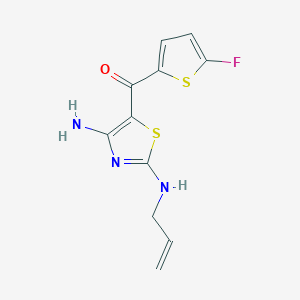
![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)
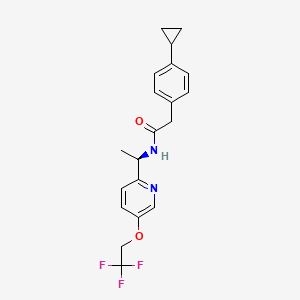
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)

![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)

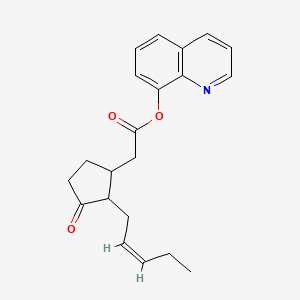
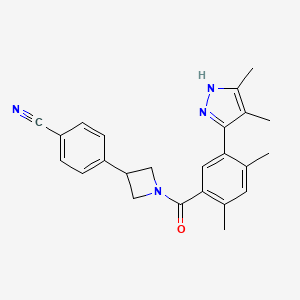
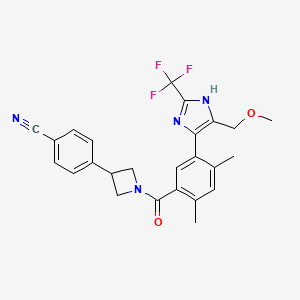
![(2S)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B611517.png)

